REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:2][C:3](=[O:5])[CH3:4])=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
61.25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the whole is filtered with suction
|
Type
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WASH
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Details
|
the residue is washed with dimethylformamide
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Type
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CONCENTRATION
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Details
|
The organic solution is concentrated by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting crude product is partitioned between methylene chloride and water
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
removal of the methylene chloride
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel with petroleum ether/methylene chloride
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(OCC(C)=O)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |